molecular formula C18H18O2 B8685271 7-Methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene CAS No. 79822-57-4

7-Methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene

Cat. No. B8685271
CAS RN: 79822-57-4
M. Wt: 266.3 g/mol
InChI Key: VOSRGDRDAOZSQU-UHFFFAOYSA-N
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Patent
US04927838

Procedure details

A solution of 4-methoxyphenyl magnesium bromide, freshly prepared in the normal manner in tetrahydrofuran (200 mL) from 4-bromoanisole (101 g) and magnesium metal (14.5 g), was added over 45 minutes with stirring to a chilled (0° C.) solution of 6-methoxytetralone (85 g) in dry tetrahydrofuran (500 mL). After the addition was completed, the reaction was stirred at room temperature for 2 hours and the excess reagent was destroyed by the careful addition of water (50 mL). Most of the solvent was removed in vacuo and the concentrate was partitioned between ethyl acetate and 1N sodium hydroxide. After the resultant solids were filtered off, the layers were separated and the organic layer was washed with brine, then was dried (MgSO4) and evaporated to give 123 g of crude carbinol as an oil. A solution of the above carbinol (100 g) in toluene (800 mL) containing p-toluenesulfonic acid (1 g) was refluxed for 3 hours in a flask equipped with a Dean-Stark trap. The cooled solution was washed with 10% sodium bicarbonate solution and with brine, then was dried (MgSO4) and evaporated. The residual material was passed though a short column of silica gel (250 g) made up in dichloromethane-hexane (1:3) and the product was eluted with dichloromethane-hexane (1:1). Evaporation of the appropriate fractions and crystallization of the residue from toluene-hexane (2x) gave 37.1 g of 3,4-dihydro-6-methoxy-1-(4-methoxyphenyl)naphthalene, mp 100.5°-102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.BrC1C=CC(OC)=CC=1.[Mg].[CH3:21][O:22][C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[C:29](=O)[CH2:28][CH2:27][CH2:26]2>O1CCCC1.C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[C:29]([C:30]1[CH:31]=[CH:32][C:23]([O:22][CH3:21])=[CH:24][CH:25]=1)=[CH:28][CH2:27][CH2:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
14.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring to
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the excess reagent was destroyed by the careful addition of water (50 mL)
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the concentrate was partitioned between ethyl acetate and 1N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
After the resultant solids were filtered off
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 123 g of crude carbinol as an oil
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours in a flask
Duration
3 h
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
WASH
Type
WASH
Details
The cooled solution was washed with 10% sodium bicarbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
the product was eluted with dichloromethane-hexane (1:1)
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions and crystallization of the residue from toluene-hexane (2x)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC=C(C2=CC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.